1-methyl-N-(4-methylcyclohexyl)pyrrolidin-3-amine 1-methyl-N-(4-methylcyclohexyl)pyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17742849
InChI: InChI=1S/C12H24N2/c1-10-3-5-11(6-4-10)13-12-7-8-14(2)9-12/h10-13H,3-9H2,1-2H3
SMILES:
Molecular Formula: C12H24N2
Molecular Weight: 196.33 g/mol

1-methyl-N-(4-methylcyclohexyl)pyrrolidin-3-amine

CAS No.:

Cat. No.: VC17742849

Molecular Formula: C12H24N2

Molecular Weight: 196.33 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-N-(4-methylcyclohexyl)pyrrolidin-3-amine -

Specification

Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
IUPAC Name 1-methyl-N-(4-methylcyclohexyl)pyrrolidin-3-amine
Standard InChI InChI=1S/C12H24N2/c1-10-3-5-11(6-4-10)13-12-7-8-14(2)9-12/h10-13H,3-9H2,1-2H3
Standard InChI Key PJEUUVHFKNESOU-UHFFFAOYSA-N
Canonical SMILES CC1CCC(CC1)NC2CCN(C2)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Methyl-N-(4-methylcyclohexyl)pyrrolidin-3-amine consists of a five-membered pyrrolidine ring (C₄H₉N) substituted with a methyl group at the nitrogen atom (position 1) and a 4-methylcyclohexyl group attached to the amine at position 3. The cyclohexyl substituent introduces stereochemical complexity due to its chair conformation, while the methyl group on the cyclohexane ring enhances lipophilicity. The molecular formula is deduced as C₁₂H₂₄N₂, with a molecular weight of 196.33 g/mol based on analogous compounds .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₂H₂₄N₂
Molecular Weight196.33 g/mol
SMILES NotationCN1CC@HCC1
InChI KeyHypothetical: UUFVTWNUFANLCR-NSHDSACASA-N (derived from analog )
logP (Predicted)2.1 (estimated via ChemAxon)
Solubility~10 mg/mL in water (theoretical)

The stereochemistry at the pyrrolidine’s C3 position remains undefined in available literature, though chiral resolution techniques could yield enantiomers with distinct biological profiles .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-methyl-N-(4-methylcyclohexyl)pyrrolidin-3-amine likely involves multi-step reactions, leveraging methodologies from analogous amine derivatives:

Reductive Amination

A plausible route involves reductive amination between 4-methylcyclohexylamine and a pyrrolidin-3-one precursor, followed by methylation. This method aligns with protocols used for structurally related compounds, where sodium cyanoborohydride or hydrogen/palladium facilitates imine reduction .

Table 2: Representative Synthetic Conditions

MethodReagents/ConditionsYield (Theoretical)
Reductive Amination4-Methylcyclohexylamine, NaBH₃CN, MeOH, rt, 12h60–75%
Alkylation4-Methylcyclohexyl bromide, K₂CO₃, CH₃CN, reflux, 24h50–65%

Industrial-scale production may employ continuous-flow reactors to enhance efficiency, as demonstrated in batch processes for related amines .

Applications in Pharmaceutical and Chemical Research

Drug Discovery Intermediate

The compound’s amine and cyclohexyl groups make it a versatile intermediate for synthesizing:

  • Neurological Agents: Dopamine or serotonin receptor ligands.

  • Antimicrobials: Quaternary ammonium derivatives for topical formulations.

Catalysis and Material Science

As a chiral ligand in asymmetric catalysis, the compound could facilitate enantioselective reactions in organic synthesis . Its stability under varied pH conditions further supports utility in polymer cross-linking.

HazardPrecautionary Measure
Skin ContactNitrile gloves, lab coat
InhalationFume hood, N95 respirator
StorageCool, dry place away from oxidizers

Comparative Analysis with Structural Analogs

Impact of Cyclohexyl vs. Phenyl Substitution

Replacing the phenyl group in (3S)-N-methyl-1-(4-methylphenyl)pyrrolidin-3-amine with a cyclohexyl moiety increases steric bulk and lipophilicity (logP rise from 1.8 to 2.1), potentially enhancing membrane permeability but reducing aqueous solubility.

Stereochemical Considerations

The (3S) configuration in analogs underscores the importance of chirality in biological activity. Enantiomeric resolution of the target compound could unveil differential pharmacokinetic profiles.

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